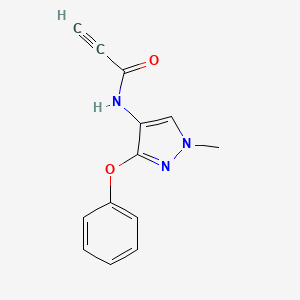
N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide, also known as MPPA, is a chemical compound that has been widely researched in the scientific community due to its potential applications in various fields. MPPA is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide is not fully understood. However, it has been proposed that N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide exerts its effects by modulating various signaling pathways in cells. For example, N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has also been shown to inhibit the replication of various viruses by targeting viral proteins.
Biochemical and Physiological Effects:
N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been shown to inhibit the replication of various viruses such as influenza A virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide in lab experiments is its high potency and specificity. N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been shown to exhibit potent anticancer and antiviral activity at low concentrations. In addition, N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide in lab experiments is its potential toxicity. N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide. One area of interest is the development of N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide-based drugs for the treatment of cancer and viral infections. Another area of interest is the development of N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide-based plant growth regulators for agriculture. In addition, there is potential for the use of N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide in the synthesis of various functional materials for applications such as catalysis and energy storage. Further research is needed to fully understand the mechanism of action of N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide involves the reaction of 1-methyl-3-phenoxypyrazole-4-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide.
Scientific Research Applications
N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been used as a plant growth regulator to enhance crop yield and quality. In material science, N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide has been used as a precursor for the synthesis of various functional materials.
properties
IUPAC Name |
N-(1-methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-3-12(17)14-11-9-16(2)15-13(11)18-10-7-5-4-6-8-10/h1,4-9H,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAHDIMZRLTCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=CC=C2)NC(=O)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-3-phenoxypyrazol-4-yl)prop-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

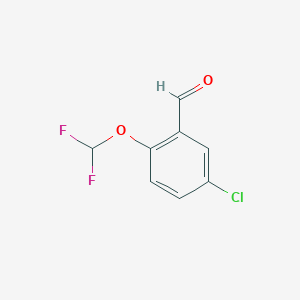

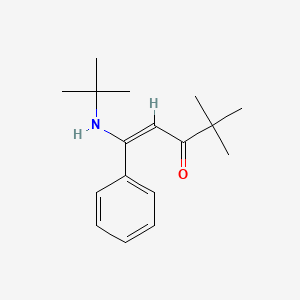
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)
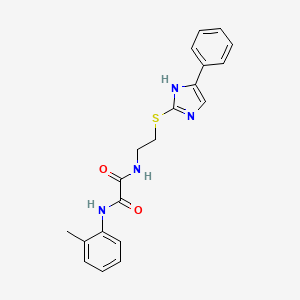
![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)
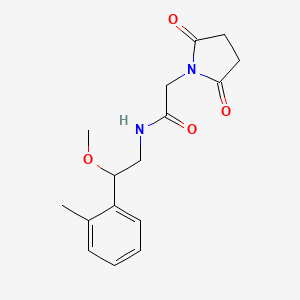
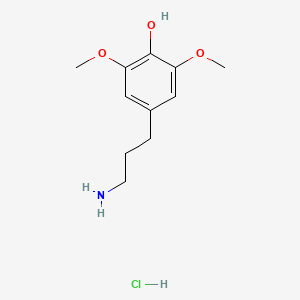
![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)
![2-(1-propylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2604774.png)
![3-(3-methoxyphenyl)-7-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2604775.png)

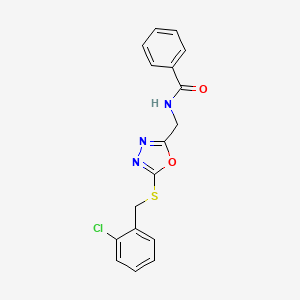
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)